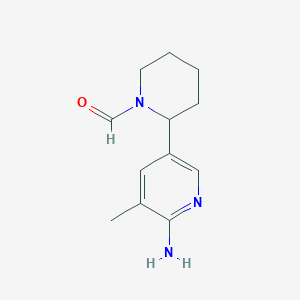
2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-amino-5-methylpyridine with piperidine-1-carbaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature . The mixture is then washed with a saturated aqueous solution of sodium hydrogen carbonate and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carboxylic acid
Reduction: 2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-methanol: A reduced form of the compound with a primary alcohol group instead of an aldehyde.
2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(6-Amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets . This makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(6-amino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-9-6-10(7-14-12(9)13)11-4-2-3-5-15(11)8-16/h6-8,11H,2-5H2,1H3,(H2,13,14) |
InChI Key |
XVKOWDRTWBTDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)C2CCCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


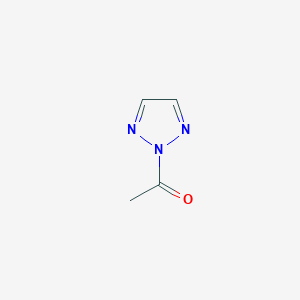
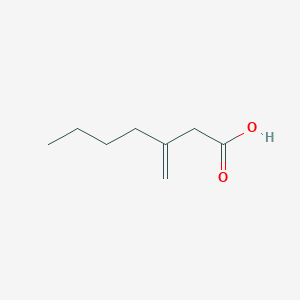
![8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride](/img/structure/B13023729.png)
![1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13023731.png)
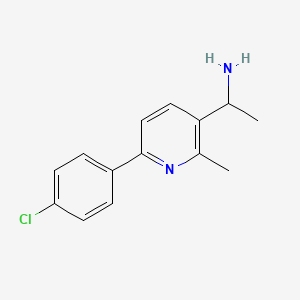
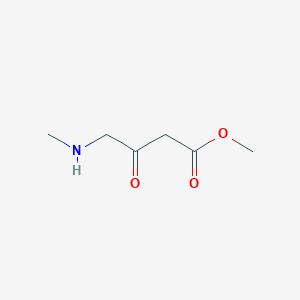
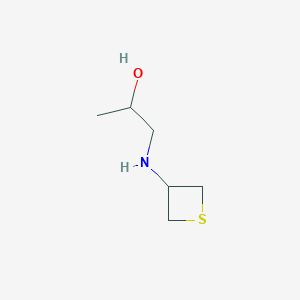
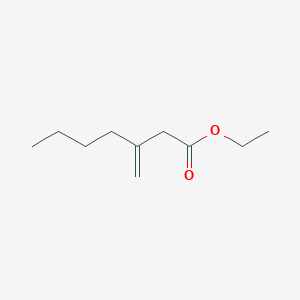
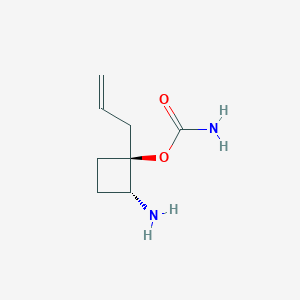
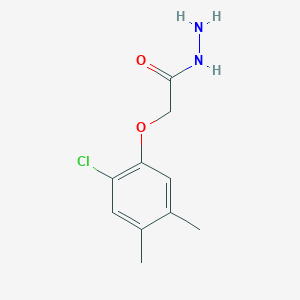
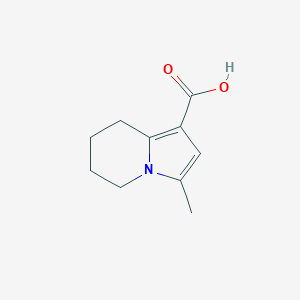
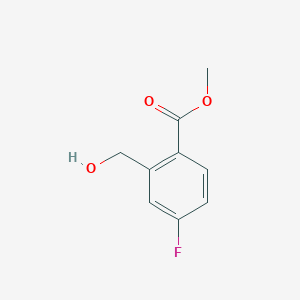
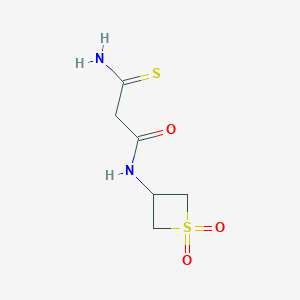
![1-Allyl-3-((5'-oxo-2',5'-dihydro-1'H-spiro[fluorene-9,6'-[1,2,4]triazin]-3'-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13023808.png)
